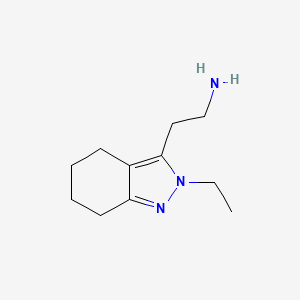![molecular formula C8H15N5O2 B1491369 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide CAS No. 1248011-85-9](/img/structure/B1491369.png)
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide
Overview
Description
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide (AMT) is a synthetic compound with many applications in the scientific research field. It is a derivative of acetamide and is used as a substrate for many biochemical and physiological processes. It is also used as a reagent for the synthesis of other compounds. AMT has many advantages for laboratory experiments, including its low cost and high stability.
Scientific Research Applications
Synthesis and Characterization
Research on the synthesis and characterization of triazole derivatives, including compounds related to 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide, demonstrates significant scientific interest. For instance, the synthesis of novel triazole derivatives and their characterization through 1H NMR and IR spectroscopic studies are pivotal in understanding their potential applications in medicinal chemistry. Compounds have been synthesized from reactions involving triazole with various reagents under specified conditions, showcasing the versatility of triazole compounds in chemical synthesis (Ashvin D. Panchal & P. Patel, 2011).
Antimicrobial Activities
The antimicrobial potential of triazole derivatives has been a significant area of research. Studies have synthesized new triazole derivatives and investigated their antimicrobial activities against various pathogens. These efforts aim to identify novel compounds with potent antimicrobial properties, which could lead to the development of new therapeutic agents (M. Altıntop et al., 2011).
Stability and Formulation Studies
The stability of triazole derivatives, such as N-(2-Methoxyethyl)-2-(3-Nitro-1,2,4-Triazole-1-)Acetamide, in pharmaceutical formulations like frozen injections has been explored to ensure the efficacy and safety of these compounds when used as radiosensitizers or in other medicinal capacities. HPLC analysis is utilized to monitor the stability of these compounds under different conditions (Luo Chuan-huan, 2007).
Anticancer Research
Investigations into the anticancer activities of triazole derivatives reveal their potential in cancer therapy. The synthesis of novel triazole compounds and their evaluation against various cancer cell lines are integral to discovering new anticancer agents. These studies highlight the therapeutic prospects of triazole derivatives in treating different types of cancer (O. Bekircan et al., 2015).
properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O2/c1-15-3-2-10-8(14)6-13-5-7(4-9)11-12-13/h5H,2-4,6,9H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWYASLEPXSPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(N=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



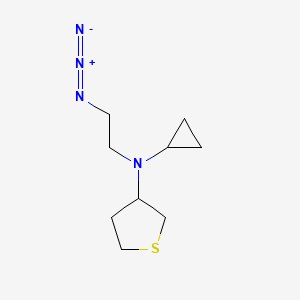
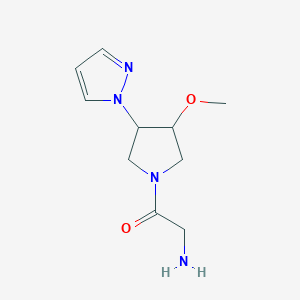
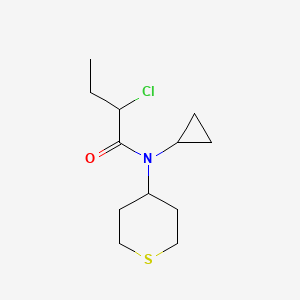
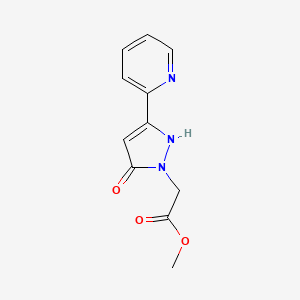


![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)
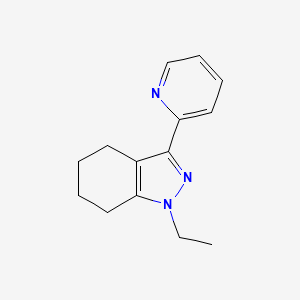
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)

![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)
